Product packaging for 4-Bromomethyl-1,2-dihydroquinoline-2-one(Cat. No.:CAS No. 4876-10-2)

4-Bromomethyl-1,2-dihydroquinoline-2-one

Katalognummer: B052548
CAS-Nummer: 4876-10-2
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: BBAHJCUCNVVEQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-Bromomethyl-1,2-dihydroquinoline-2-one (CAS: 4876-10-2) is a brominated heterocyclic compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Structurally, it consists of a dihydroquinolin-2-one scaffold substituted with a bromomethyl group at the 4-position. Its melting point is 257°C, and it is commercially available with a purity ≥97.0% (HPLC) . The compound serves as a critical intermediate in pharmaceutical synthesis, notably for Rebamipide, a gastroprotective agent . Its bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for functionalization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B052548 4-Bromomethyl-1,2-dihydroquinoline-2-one CAS No. 4876-10-2

Eigenschaften

IUPAC Name

4-(bromomethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAHJCUCNVVEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296245
Record name 4-(Bromomethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4876-10-2
Record name 4876-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Bromomethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Bromination of Acetoacetanilide

The foundational method involves brominating acetoacetanilide (α-acetylacetanilide) in chloroform at temperatures ≤30°C. Bromine dissolved in chloroform is added dropwise to maintain exothermic control, followed by stirring at 20–30°C for 2–3 hours and gradual heating to 60–65°C to complete the reaction. This approach minimizes chloroform loss (3–4 L per kg of acetoacetanilide) and suppresses dibromide formation, a common side reaction in prior methods.

Key Parameters:

  • Molar Ratios : 1:1 acetoacetanilide-to-bromine ratio.

  • Solvent Efficiency : Chloroform outperforms ethylene dichloride or methylene chloride due to superior bromine solubility.

  • Yield : 78–82% for bromoacetoacetanilide.

Cyclization in Concentrated Sulfuric Acid

The brominated intermediate undergoes cyclization in concentrated sulfuric acid (H₂SO₄) cooled to 5–10°C. Batch-wise addition of bromoacetoacetanilide ensures temperature control (<20°C), followed by gradual warming to 25–30°C for 2–3 hours. This step achieves 85–90% conversion to 4-bromomethyl-1,2-dihydroquinoline-2-one, with H₂SO₄ consumption reduced by 30% compared to earlier protocols.

Optimization Strategies:

  • Temperature Gradients : Gradual heating prevents carbocation rearrangements.

  • Acid Concentration : ≥95% H₂SO₄ ensures protonation of the carbonyl group, facilitating ring closure.

Alternative Industrial-Scale Modifications

Neutralization and Extraction Protocols

Post-cyclization, the reaction mixture is quenched in ice water, and the pH is adjusted to 6–7 using NaOH or Na₂CO₃ to precipitate the product. Extraction with chloroform or ether followed by solvent evaporation yields a crystalline solid (purity ≥97% by HPLC).

Challenges Addressed:

  • Byproduct Removal : Neutralization eliminates residual H₂SO₄ and hydrolyzes sulfonic acid derivatives.

  • Solvent Recovery : Chloroform is recycled via distillation, reducing waste.

Comparative Analysis of Methods

Parameter CN102775347A CN103923003A Echemi Process
Bromination SolventChloroformEthylene dichlorideMethylene chloride
Cyclization Acid Volume6:1 (H₂SO₄:substrate)20:1 (H₂SO₄:substrate)Not specified
Final Yield85%78%70%
Key InnovationLow-temperature brominationpH-controlled neutralizationSolvent extraction

Mechanistic Insights and Byproduct Formation

Bromination Pathways

Bromine adds to the α-carbon of the acetoacetyl group, forming a bromoketone intermediate. Competing dibromination at the γ-position is suppressed by maintaining temperatures <30°C. Computational studies suggest the transition state for monobromination is 12 kcal/mol lower than dibromination under optimized conditions.

Cyclization Mechanism

Protonation of the carbonyl oxygen by H₂SO₄ generates an electrophilic carbocation, which undergoes intramolecular attack by the adjacent aromatic ring. Density functional theory (DFT) calculations indicate a 15 kcal/mol activation barrier for the rate-determining cyclization step.

Industrial Implementation and Scalability

Pilot-Scale Production

A 100 kg batch process achieves 82% yield using:

  • Reactor Design : Jacketed glass-lined steel reactors for temperature control.

  • Cost Analysis : Raw material costs account for 60% of total expenses, with chloroform recycling reducing solvent costs by 40% .

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate

4-Bromomethyl-1,2-dihydroquinoline-2-one serves as a valuable synthetic intermediate in the preparation of various heterocyclic compounds. Its unique bromomethyl group enhances its electrophilic character, making it suitable for several chemical transformations. It is particularly utilized in the synthesis of:

  • Coumarins : These compounds exhibit antimicrobial and anti-inflammatory properties.
  • 1-Aza Coumarins : Known for similar biological activities as coumarins but with enhanced pharmacological profiles.

The synthesis process typically involves the bromination of acetoacetanilide followed by cyclization in acidic conditions, which can be optimized to improve yield and reduce costs .

Biological Activities

While extensive research on the specific biological activity of this compound is limited, preliminary studies suggest several potential applications:

  • Antifungal Activity : Some derivatives of quinoline compounds have shown inhibitory effects against Candida albicans, indicating a possible therapeutic avenue for treating fungal infections .
  • Anti-inflammatory Properties : The compound may interact with enzymes involved in inflammatory pathways, suggesting potential use in anti-inflammatory therapies.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeNotes
RebamipideInhibitor of Sts-1Selective inhibitor with submicromolar IC50 values .
Dimethyl DerivativesAntifungalEffective against C. albicans with novel binding interactions .

Case Study 1: Synthesis and Antifungal Activity

A study investigated the antifungal properties of synthesized dimethyl derivatives of quinoline. The results indicated that these derivatives exhibited significant inhibitory activity against C. albicans, suggesting that modifications to the quinoline structure can enhance biological activity. The study emphasized the importance of understanding ligand interactions with macromolecular targets to develop effective antifungal agents .

Case Study 2: Structural Activity Relationship (SAR)

Research into the SAR of quinolinone derivatives revealed that specific structural elements are crucial for their biological activity. For instance, modifications to the quinolone ring significantly affected the binding affinity to target proteins involved in immune signaling pathways. This highlights the potential for developing new therapeutic agents based on structural modifications of this compound .

Wirkmechanismus

The mechanism of action of 4-Bromomethyl-1,2-dihydroquinoline-2-one involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rebamipide, it acts as a precursor that undergoes further chemical transformations to produce the active compound . The molecular targets and pathways involved depend on the specific pharmaceutical application of the final product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Hydroxy-2-quinolones
  • Structure : Features a hydroxyl group (-OH) at the 4-position instead of bromomethyl.
  • Properties : Exhibits antimicrobial and antifungal activities due to hydrogen-bonding capabilities of the hydroxyl group .
  • Applications : Used in antimicrobial agents, contrasting with the bromomethyl derivative’s role in gastroprotective drug synthesis .
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS: 877265-10-6)
  • Structure: Bromo substituent at the 7-position and methyl group at the 2-position on an isoquinoline scaffold .
  • Properties : The methyl group reduces electrophilicity compared to bromomethyl, altering reactivity in alkylation reactions .
  • Applications : Primarily a research chemical; less documented in pharmaceutical synthesis compared to 4-bromomethyl derivatives .
Dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate
  • Structure : Ester groups at positions 2 and 4, with a bromo substituent at position 6 .
  • Properties : Enhanced solubility in organic solvents due to ester groups. The bromo group at position 6 directs electronic effects differently than 4-bromomethyl .
  • Synthesis : Prepared via Bi(OTf)₃-catalyzed condensation of p-bromo aniline with methyl pyruvate under microwave irradiation .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility
4-Bromomethyl-1,2-dihydroquinoline-2-one C₁₀H₈BrNO 257 Low in water
4-Hydroxy-2-quinolone C₉H₇NO₂ 280–282 Moderate in DMSO
Dimethyl 6-bromo-2-methyl-dihydroquinoline C₁₆H₁₆BrNO₄ 106–108 High in ethyl acetate

Biologische Aktivität

4-Bromomethyl-1,2-dihydroquinoline-2-one is an organic compound classified within the quinoline derivatives, known for their diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by the presence of a bromomethyl group at the 4-position of the quinoline ring, shows promise in various biological contexts, although specific research on its activities remains limited.

  • Molecular Formula: C₁₀H₈BrNO
  • Molecular Weight: 238.08 g/mol
  • CAS Number: 4876-10-2

The unique structure of this compound enhances its electrophilic character, making it a valuable intermediate in organic synthesis. Its reactivity allows for participation in various chemical transformations, particularly in the synthesis of biologically active compounds such as coumarins and 1-aza coumarins .

Antimicrobial Properties

Research indicates that compounds derived from quinoline structures exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may interact with biological targets involved in microbial resistance mechanisms. This interaction could potentially inhibit enzymes related to inflammatory pathways and microbial infections.

Table 1: Comparative Biological Activities of Quinoline Derivatives

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial potentialBromomethyl group enhances reactivity
RebamipideInhibitor of Sts phosphataseRelated structure with immune modulation
4-Chloromethyl-1,2-dihydroquinoline-2-oneVariesChlorine substituent alters reactivity

The exact mechanism of action for this compound is still under investigation. However, its ability to act on enzymes involved in immune signaling pathways has been noted. For instance, studies involving similar quinolinone derivatives have shown that they can act as competitive inhibitors of specific phosphatases, which are crucial in regulating immune responses .

Case Studies and Research Findings

A notable study highlighted the potential of quinolinone derivatives to serve as inhibitors of the Sts phosphatase family. This family is known to negatively regulate immune signaling pathways; thus, inhibiting these proteins could enhance resistance to infections. The study found that quinolinone derivatives exhibited IC50 values ranging from low to submicromolar concentrations against these targets .

Another investigation focused on the synthesis and evaluation of antimicrobial activities of quinoline-based compounds. The results indicated that certain derivatives demonstrated significant bactericidal effects against both methicillin-susceptible and resistant strains of Staphylococcus aureus. This suggests that modifications to the quinoline structure can lead to enhanced biological activity .

Q & A

Basic: What synthetic methodologies are recommended for 4-Bromomethyl-1,2-dihydroquinoline-2-one, and how can reaction efficiency be improved?

Answer:
The compound is synthesized via condensation reactions, such as microwave-assisted catalysis using Bi(OTf)₃ with p-bromo aniline and methyl pyruvate, yielding 81% after flash chromatography and recrystallization (pentane/EtOAc, 70:30) . Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., Bi(OTf)₃) enhance reaction rates.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility.
  • Reaction monitoring : TLC (cyclohexane/EtOAc, 2:1) ensures completion .

Advanced: How does the non-planar screw-boat conformation of the dihydroquinoline ring affect bromomethyl reactivity in substitution reactions?

Answer:
X-ray crystallography reveals a screw-boat conformation (puckering parameters: QT = 0.339 Å, θ = 129.2°) , which may sterically hinder nucleophilic attack on the bromomethyl group. Computational modeling (DFT) or crystallographic analysis of intermediates is critical to predict regioselectivity and design derivatives with targeted reactivity .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Spectroscopy :
    • ¹H NMR : The bromomethyl group appears as a singlet near δ 4.5 ppm.
    • HRMS : Confirm molecular ion ([M+H]⁺ at m/z 238.08) .
  • Chromatography : TLC (Rf 0.5 in cyclohexane/EtOAc) monitors purity .
  • Recrystallization : Use pentane/EtOAC (70:30) to isolate high-purity crystals .

Advanced: How can researchers address contradictions in biological activity data for derivatives with varying substituents?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents while retaining the bromomethyl group.
  • Meta-analysis : Compare literature data on assay conditions (e.g., microbial strains, IC₅₀ protocols) to identify confounding variables .
  • Purity validation : Ensure derivatives are ≥95% pure via HPLC or NMR to exclude false positives .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use a fume hood to avoid inhalation of HBr vapors released during hydrolysis.
  • Storage : Keep in airtight containers at ≤25°C, away from bases or nucleophiles .

Advanced: How can solvent polarity and crystallization conditions influence polymorph formation?

Answer:

  • Solvent screening : Polar solvents (e.g., EtOAc) favor hydrogen-bonded dimers, while non-polar solvents (e.g., pentane) may yield alternative polymorphs .
  • Single-crystal X-ray diffraction : Resolve crystal packing discrepancies (e.g., centrosymmetric R₂²(10) dimers linked via N–H⋯O bonds) .
  • Thermal analysis : DSC/TGA identifies polymorph stability ranges .

Advanced: What mechanistic insights explain side-product formation during nucleophilic substitution of the bromomethyl group?

Answer:

  • Competing pathways : Elimination (forming quinoline derivatives) vs. substitution.
  • Kinetic control : Lower temperatures (0–5°C) favor substitution; higher temperatures promote elimination.
  • Catalyst role : Protic acids may protonate the leaving group, accelerating substitution .

Basic: How is this compound utilized as a synthetic intermediate?

Answer:
The bromomethyl group serves as a versatile electrophile for:

  • Alkylation reactions : Introduce aryl/alkyl groups via SN2 mechanisms.
  • Cross-coupling : Suzuki-Miyaura reactions to attach heterocycles .
  • Pharmaceutical intermediates : Synthesize quinolone-based antimicrobials or CNS agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-1,2-dihydroquinoline-2-one
Reactant of Route 2
4-Bromomethyl-1,2-dihydroquinoline-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.